molecular formula C8H6F4N2O B13668926 4-Fluoro-3-(trifluoromethyl)benzohydrazide

4-Fluoro-3-(trifluoromethyl)benzohydrazide

Cat. No.: B13668926
M. Wt: 222.14 g/mol
InChI Key: PMNKPEWRHXLVDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparison: 4-Fluoro-3-(trifluoromethyl)benzohydrazide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C8H6F4N2O/c9-6-2-1-4(7(15)14-13)3-5(6)8(10,11)12/h1-3H,13H2,(H,14,15)

InChI Key

PMNKPEWRHXLVDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)C(F)(F)F)F

Origin of Product

United States

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